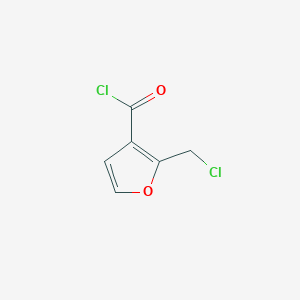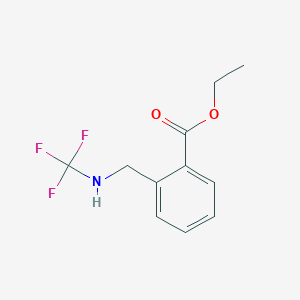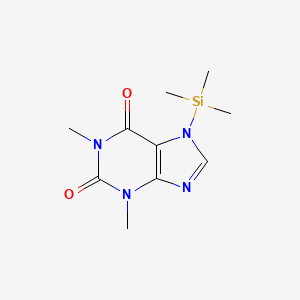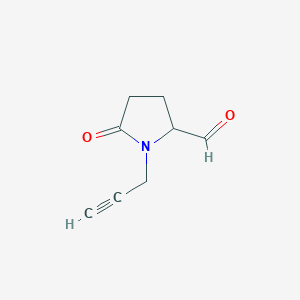
2-(Chloromethyl)furan-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)furan-3-carbonyl chloride is an organic compound with the molecular formula C6H4Cl2O2 It is a derivative of furan, a heterocyclic aromatic compound, and contains both a chloromethyl group and a carbonyl chloride group attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)furan-3-carbonyl chloride can be synthesized through the chlorination of 2-(hydroxymethyl)furan-3-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process can be summarized as follows:
Starting Material: 2-(Hydroxymethyl)furan-3-carboxylic acid.
Chlorinating Agent: Thionyl chloride (SOCl2).
Reaction Conditions: The reaction is carried out under reflux conditions, typically at a temperature of around 80-90°C. The reaction mixture is stirred until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction.
Product Isolation: The reaction mixture is then cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative chlorinating agents such as phosphorus trichloride (PCl3) or oxalyl chloride (COCl)2 may be explored for improved efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)furan-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted derivatives.
Hydrolysis: The carbonyl chloride group is susceptible to hydrolysis, forming 2-(chloromethyl)furan-3-carboxylic acid.
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and under mild conditions.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base (e.g., sodium hydroxide) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 2-(aminomethyl)furan-3-carbonyl chloride, 2-(alkoxymethyl)furan-3-carbonyl chloride, and 2-(thiomethyl)furan-3-carbonyl chloride.
Hydrolysis: 2-(Chloromethyl)furan-3-carboxylic acid.
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)furan-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various furan derivatives and heterocyclic compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)furan-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonyl chloride group can undergo hydrolysis, releasing hydrogen chloride and forming carboxylic acid derivatives. These reactions are facilitated by the electron-withdrawing nature of the carbonyl chloride group, which enhances the electrophilicity of the chloromethyl group.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)furan-2-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 2-position.
5-(Chloromethyl)furan-2-carbonyl chloride: Similar structure but with the chloromethyl group at the 5-position.
Furan-2,5-dicarbonyl chloride: Contains two carbonyl chloride groups at the 2- and 5-positions.
Uniqueness
2-(Chloromethyl)furan-3-carbonyl chloride is unique due to the specific positioning of the chloromethyl and carbonyl chloride groups on the furan ring. This unique arrangement imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propiedades
IUPAC Name |
2-(chloromethyl)furan-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXYHIUTKUDECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572633 |
Source


|
| Record name | 2-(Chloromethyl)furan-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246178-74-5 |
Source


|
| Record name | 2-(Chloromethyl)furan-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13944539.png)








![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)
![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)

